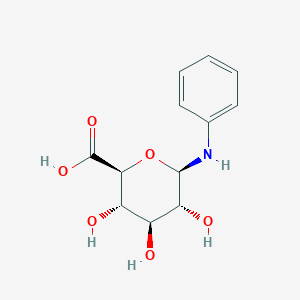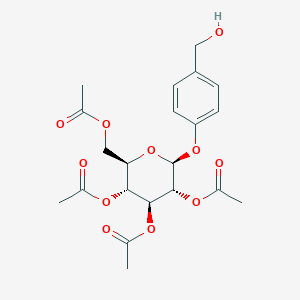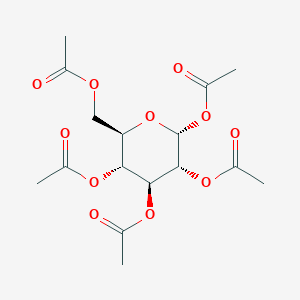
Saccharine N-(2-acide acétique isopropyl ester)
Vue d'ensemble
Description
Saccharin N-(2-acetic acid isopropyl ester) is a synthetic sweetener used in a variety of food and beverage products. It is a white, crystalline powder that has a sweet taste and is used as a sugar substitute. It is a non-caloric, non-nutritive sweetener that is used to sweeten food and drinks without the addition of calories. Saccharin N-(2-acetic acid isopropyl ester) is a commonly used food additive and is found in many products such as soft drinks, ice cream, candy, and baked goods.
Applications De Recherche Scientifique
Rôle en tant que catalyseur
La saccharine et ses dérivés, y compris la saccharine N-(2-acide acétique isopropyl ester), se sont avérés agir comme des catalyseurs pour une grande variété de transformations organiques . Cette application représente une approche catalytique plus verte et supérieure pour les réactions .
Transformations organiques
L'application catalytique de la saccharine et de ses dérivés comprend des réactions telles que la réaction de Biginelli, la synthèse du pyrrole de Paal-Knorr, la réaction de couplage azoïque, les halogénations, les réactions domino Knoevenagel, Michael, deoximation, condensation catalytique, protection de groupe fonctionnel et oxydation .
Source de groupes fonctionnels
Ces dérivés de saccharine agissent comme une source de groupes CO, NH2, SCN, SCF3 et nitro . Cela les rend précieux dans diverses réactions chimiques et procédés.
Chimie verte
L'utilisation de la saccharine et de ses dérivés s'aligne sur les principes de la chimie verte, qui vise à réduire l'impact environnemental des processus chimiques. Ces composés offrent de nombreux avantages en matière de chimie verte, notamment des besoins énergétiques réduits, des temps de réaction plus rapides, une sélectivité accrue et une diminution de l'utilisation d'agents de traitement et de séparation .
Synthèse de molécules bioactives
Le développement de catalyseurs verts efficaces pour la synthèse de diverses molécules bioactives est devenu un objectif majeur pour les chercheurs . La saccharine et ses dérivés, y compris la saccharine N-(2-acide acétique isopropyl ester), sont utilisés dans ce domaine de recherche.
Édulcorant
La saccharine est un édulcorant synthétique que l'on trouve dans les feuilles de la plante vivace herbacée S. dulcis . Bien que ce ne soit pas une application directe de la saccharine N-(2-acide acétique isopropyl ester), il est intéressant de noter l'origine et l'utilisation principale du composé parent.
Mécanisme D'action
Target of Action
Saccharin N-(2-acetic acid isopropyl ester) is a derivative of saccharin, an artificial sweetener Saccharin and its derivatives have been reported to act as catalysts for a wide variety of organic transformations .
Mode of Action
The exact mode of action of Saccharin N-(2-acetic acid isopropyl ester) is not well-documented. As a derivative of saccharin, it may share similar properties. Saccharin and its derivatives are known to act as catalysts in various organic reactions, suggesting that they may interact with their targets to facilitate these transformations .
Biochemical Pathways
Saccharin and its derivatives have been reported to catalyze a wide range of organic reactions . These reactions may involve various biochemical pathways, leading to diverse downstream effects.
Result of Action
As a catalyst in various organic reactions, it may facilitate the formation of new compounds or the transformation of existing ones .
Propriétés
IUPAC Name |
propan-2-yl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S/c1-8(2)18-11(14)7-13-12(15)9-5-3-4-6-10(9)19(13,16)17/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULJHFVTOIYTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227316 | |
| Record name | Saccharin N-(2-acetic acid isopropyl ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76508-37-7 | |
| Record name | 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, 1-methylethyl ester, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76508-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saccharin N-(2-acetic acid isopropyl ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076508377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saccharin N-(2-acetic acid isopropyl ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SACCHARIN N-(2-ACETIC ACID ISOPROPYL ESTER) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD39BF075K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














